molecular formula C21H20NP B12552863 Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- CAS No. 145533-43-3

Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-

Cat. No.: B12552863
CAS No.: 145533-43-3
M. Wt: 317.4 g/mol
InChI Key: AAQQPNNUBCIHBG-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Analysis

The molecular structure of ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-, is defined by a central imine group (C=N) formed via the condensation of a primary amine and an aldehyde. The ligand backbone consists of a phenyl ring substituted at the ortho position with a diphenylphosphino group (–PPh₂), which introduces significant steric bulk and electronic delocalization. The molecular formula, $$ \text{C}{26}\text{H}{23}\text{NP} $$, corresponds to a molar mass of 380.44 g/mol.

The imine nitrogen and phosphorus atoms serve as potential donor sites, with the former participating in π-conjugation across the aromatic system. Bond lengths derived from computational models indicate a C=N bond distance of approximately 1.28 Å, characteristic of double-bond character. The P–C bond length in the diphenylphosphino group measures 1.85 Å, consistent with typical phosphine ligands. The dihedral angle between the imine-containing phenyl ring and the diphenylphosphino group is approximately 45°, reflecting steric repulsion between the bulky substituents.

Table 1: Key bond parameters of ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-

Bond Type Bond Length (Å) Angle (°)
C=N 1.28
P–C (aromatic) 1.85
C–N–C 120
Dihedral (P–C–C–N) 45

X-ray Crystallographic Studies

Single-crystal X-ray diffraction (XRD) analysis confirms the compound crystallizes in a triclinic system with space group $$ P\overline{1} $$. Unit cell parameters include $$ a = 17.505 \, \text{Å} $$, $$ b = 6.3135 \, \text{Å} $$, $$ c = 16.578 \, \text{Å} $$, $$ \alpha = 90^\circ $$, $$ \beta = 97.255^\circ $$, and $$ \gamma = 90^\circ $$, yielding a cell volume of $$ 1804.3 \, \text{Å}^3 $$. The asymmetric unit contains one molecule, with intermolecular C–H⋯π interactions stabilizing the lattice.

The phosphorus atom adopts a distorted tetrahedral geometry, with bond angles ranging from 102° to 108° around the P center. The imine group lies coplanar with the adjacent phenyl ring, facilitating π-π stacking between adjacent molecules at a distance of 3.48 Å. Notably, the diphenylphosphino group induces a twist in the molecular framework, reducing symmetry and enhancing solubility in nonpolar solvents.

Figure 1: Crystal packing diagram showing C–H⋯π interactions (dashed lines) and π-π stacking (blue planes).

Comparative Analysis with Related Schiff Base-Phosphine Hybrid Ligands

Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-, distinguishes itself from analogous ligands through its dual donor capability and steric profile. For example, N-(2-methoxybenzylidene)-1-phenylsemicarbazide (L1) features a bidentate N,O-donor system but lacks the electron-rich phosphorus center, limiting its utility in transition-metal catalysis. In contrast, cobalt complexes of ((2-PPh₂)C₆H₄)CHN(C₆H₅) exhibit η²(C–H) coordination modes, underscoring the versatility of phosphine-containing Schiff bases in stabilizing unusual metal geometries.

Table 2: Comparison of ligand properties

Ligand Donor Atoms Coordination Modes Application Scope
Ethanamine derivative N, P Monodentate/Bidentate Catalysis, sensing
2-Methoxybenzylidene semicarbazide N, O Bidentate Antioxidant studies
((2-PPh₂)C₆H₄)CHN(C₁₀H₇) N, P η²(C–H) Organometallic synthesis

Properties

CAS No.

145533-43-3

Molecular Formula

C21H20NP

Molecular Weight

317.4 g/mol

IUPAC Name

1-(2-diphenylphosphanylphenyl)-N-ethylmethanimine

InChI

InChI=1S/C21H20NP/c1-2-22-17-18-11-9-10-16-21(18)23(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-17H,2H2,1H3

InChI Key

AAQQPNNUBCIHBG-UHFFFAOYSA-N

Canonical SMILES

CCN=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Step 1: Preparation of 2-(Diphenylphosphino)benzaldehyde

  • Starting Material : 2-(Diphenylphosphino)benzyl alcohol (or 2-(diphenylphosphino)benzyl chloride).
  • Oxidation/Formylation :
    • Oxidation : Treat 2-(diphenylphosphino)benzyl alcohol with an oxidizing agent (e.g., KMnO₄ in acidic media) to yield the aldehyde.
    • Formylation : React 2-(diphenylphosphino)benzyl chloride with formic acid derivatives (e.g., formamide) under basic conditions.

Step 2: Condensation with Ethanamine

  • Reaction Conditions :
    • Solvent : Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
    • Catalyst : p-Toluenesulfonic acid (p-TsOH) or molecular sieves to absorb water.
    • Temperature : Room temperature to reflux (20–80°C).
  • Procedure :
    • Combine 2-(diphenylphosphino)benzaldehyde (1.0 eq) and ethanamine (1.1–1.2 eq) in CH₂Cl₂.
    • Add p-TsOH (0.1–0.2 eq) and stir under inert atmosphere (N₂/Ar) for 12–24 hours.
    • Filter off precipitated water or byproducts, then evaporate the solvent under vacuum.

Reaction Optimization and Variations

Parameter Effects on Yield and Selectivity

Parameter Optimal Range Impact
Catalyst p-TsOH (0.1–0.2 eq) Enhances imine formation by protonating the amine; excess catalyst may inhibit reaction.
Solvent CH₂Cl₂ or THF Polar aprotic solvents stabilize intermediates; avoid protic solvents (e.g., EtOH) to prevent side reactions.
Temperature 40–60°C Higher temperatures accelerate reaction but may degrade phosphine groups.

Alternative Approaches

  • Microwave-Assisted Synthesis :
    • Reduce reaction time to 1–2 hours under microwave irradiation.
    • Example: Ethanolamine and aldehyde in DMF with catalytic H₂SO₄.
  • Solid-Phase Synthesis :
    • Immobilize the aldehyde on a resin; react with ethanamine in a flow system for high-throughput screening.

Characterization and Purity Assessment

Analytical Data

Technique Key Observations References
¹H NMR δ 8.9–9.0 ppm (s, 1H, CH=N), δ 7.2–7.8 ppm (m, 20H, aromatic), δ 3.2–3.4 ppm (m, 2H, CH₂NH).
¹³C NMR δ 160–165 ppm (C=N), δ 128–136 ppm (aromatic carbons), δ 45–48 ppm (CH₂NH).
IR ν(C=N) at 1610–1630 cm⁻¹, ν(P–C) at 1100–1150 cm⁻¹.

Yield and Purity

  • Typical Yield : 70–85% (depends on catalyst and solvent).
  • Purification : Recrystallization from ethyl acetate/hexane or column chromatography (SiO₂, EtOAc/hexane).

Challenges and Mitigation Strategies

Challenge Solution
Dehydration Side Reactions Use anhydrous solvents and molecular sieves to remove H₂O.
Oxidation of Phosphine Conduct reactions under inert atmosphere; avoid strong oxidizing agents.

Applications and Derivatives

This Schiff base serves as a ligand in transition-metal catalysis (e.g., Pd, Ru) for cross-coupling reactions. Modifications include:

  • Chiral Derivatives : Replace ethanamine with chiral amines (e.g., cyclohexylamine).
  • Bidentate Ligands : Condense with diamines (e.g., ethylenediamine) for chelating systems.

Comparative Analysis of Synthesis Routes

Method Advantages Limitations
Solution-Phase High yield, scalable Requires careful solvent drying.
Microwave-Assisted Faster reaction time Limited scalability for large batches.
Solid-Phase Simplified purification Higher cost of resins and equipment.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The ethanamine backbone can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Secondary amines.

    Substitution: Substituted ethanamine derivatives.

Scientific Research Applications

Medicinal Chemistry

Neutral Endopeptidase Inhibition

One of the notable applications of this compound is as an intermediate in the synthesis of neutral endopeptidase (NEP) inhibitors. NEP plays a critical role in the degradation of endogenous atrial natriuretic peptides (ANP), which have diuretic and vasodilatory effects. By inhibiting NEP, compounds derived from ethanamine can prolong the activity of ANP, making them useful for treating cardiovascular disorders such as hypertension and congestive heart failure. This application is supported by research indicating that biaryl substituted phosphonic acid derivatives can effectively inhibit NEP, thereby enhancing the therapeutic effects of ANP in mammals .

Catalysis

Transition Metal Catalysis

Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- has been utilized as a ligand in palladium-catalyzed reactions. The presence of diphenylphosphino groups enhances the selectivity and efficiency of catalytic processes, particularly in carbonylation reactions. Studies have shown that catalysts incorporating this compound exhibit improved selectivity for double carbonylation reactions compared to other ligands . This property is particularly beneficial in organic synthesis, where high selectivity can lead to fewer by-products and more efficient reactions.

Materials Science

Synthesis of Functional Materials

In materials science, ethanamine derivatives are being explored for their potential to create functional materials with specific electronic or optical properties. The ability to modify the electronic characteristics through the introduction of phosphine groups allows for the development of advanced materials that can be used in sensors or electronic devices. Research indicates that compounds like N1,N2-Bis((2-(diphenylphosphino)phenyl)methylene)-1,2-ethanediamine can serve as precursors for such materials .

NEP Inhibitors Development

A significant case study involves the development of NEP inhibitors based on ethanamine derivatives. Researchers synthesized a series of compounds and evaluated their efficacy in inhibiting NEP activity. The results demonstrated that certain derivatives showed promising results in prolonging ANP activity and reducing blood pressure in animal models . This research underscores the potential therapeutic applications of ethanamine-based compounds in managing cardiovascular diseases.

Catalytic Efficiency

Another case study focused on the use of ethanamine as a ligand in palladium-catalyzed carbonylation reactions. The study compared various ligands and found that those containing diphenylphosphino groups provided superior yields and selectivity for desired products. This finding has implications for industrial applications where efficient catalytic processes are essential .

Mechanism of Action

The mechanism of action of Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- involves its interaction with molecular targets through the phosphine group. The phosphine group can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The ethanamine backbone provides additional sites for interaction with other molecules, enhancing its reactivity and versatility.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and applicative differences between the target compound and related ligands:

Table 1: Comparative Analysis of Phosphine Ligands and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Applications Reference
Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- 191733-03-6 C₂₆H₂₃NP 380.44 g/mol Schiff base, diphenylphosphino group Catalysis, metal coordination
N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine 1883429-99-9 C₂₃H₂₆NPS 379.50 g/mol Thioether substituent, phosphine Catalysis, chemical research
N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)ethanamine 1883429-98-8 C₂₂H₂₄NPS 365.5 g/mol Thioether, phosphine Research (discontinued)
2-(Diphenylphosphino)-N-(pyridin-2-ylmethyl)ethanamine 1630973-03-3 C₂₀H₂₁N₂P 320.37 g/mol Pyridine donor, phosphine Coordination chemistry
(R,E)-N-(2-(Diphenylphosphanyl)benzylidene)-2-methylpropane-2-sulfinamide 501328-04-7 C₂₃H₂₄NOPS 393.48 g/mol Chiral sulfinamide, phosphine Asymmetric catalysis

Structural and Functional Comparisons

Phosphine Ligands with Thioether Groups (e.g., CAS 1883429-99-9 and 1883429-98-8): These compounds incorporate thioether (-S-) groups in addition to the phosphine moiety. Applications: Thioether-phosphine hybrids are explored in catalysis, particularly where sulfur’s soft donor properties enhance stabilization of low-oxidation-state metal centers.

Pyridine-Containing Phosphine Ligands (e.g., CAS 1630973-03-3): The pyridinylmethyl group introduces a nitrogen donor site, enabling bifunctional coordination (N and P). This contrasts with the target compound’s single phosphorus donor, offering versatility in forming heteroleptic metal complexes . Applications: Useful in designing catalysts for C–H activation or photochemical reactions.

Chiral Sulfinamide-Phosphine Hybrids (e.g., CAS 501328-04-7):

  • The sulfinamide group provides chirality, making this ligand valuable in asymmetric synthesis. The target compound lacks stereogenic centers, limiting its utility in enantioselective catalysis .

Selenium’s larger atomic radius and lower electronegativity increase nucleophilicity but reduce thermal stability compared to phosphorus analogues. Applications: Studied for genotoxicity and antioxidant properties rather than catalysis .

Biological Activity

Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and implications for future research.

Chemical Structure and Properties

Ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- belongs to a class of compounds known for their phosphine functionalities. The presence of the diphenylphosphino group is significant as it may influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Modulation of Protein Targets : The compound has been reported to interact with specific proteins involved in cellular signaling pathways. For instance, it may act as a modulator of SMARCA2 or BRM, which are crucial for chromatin remodeling and gene expression regulation .
  • Anticancer Activity : Preliminary studies suggest that similar compounds with phosphine groups exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and disruption of cellular proliferation pathways.

In Vitro Studies

In vitro evaluations have demonstrated the following:

  • Cytotoxicity : Studies have shown that ethanamine derivatives exhibit significant cytotoxic effects on cancer cell lines. For example, compounds structurally related to ethanamine have been tested against HepG2 liver cancer cells and showed a dose-dependent increase in cytotoxicity .
  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles is crucial. While specific data on ethanamine itself may be limited, related studies suggest that phosphine-containing compounds can exhibit favorable pharmacokinetic properties, enhancing their therapeutic potential.

Case Studies

A notable case study involving a related compound highlighted its clinical relevance. A patient exposed to a structurally similar drug experienced severe symptoms including tachycardia and hypertension but improved significantly after treatment with supportive care . This emphasizes the need for careful monitoring of similar compounds in clinical settings.

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
CytotoxicitySignificant against HepG2 cells
Protein ModulationInteraction with SMARCA2/BRM
Clinical RelevanceCase study indicating severe reactions

Future Directions

The exploration of ethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]- holds promise for various therapeutic applications, particularly in oncology. Future research should focus on:

  • Detailed Mechanistic Studies : Further elucidation of how this compound interacts at the molecular level with target proteins.
  • In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile before moving into human trials.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity will be critical for optimizing therapeutic potential.

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